(5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1316754-64-9
VCID: VC2719899
InChI: InChI=1S/C9H15NO4S/c11-9(12)8-5-4-7-3-1-2-6-15(13,14)10(7)8/h7-8H,1-6H2,(H,11,12)/t7-,8-/m0/s1
SMILES: C1CCS(=O)(=O)N2C(C1)CCC2C(=O)O
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol

(5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid

CAS No.: 1316754-64-9

Cat. No.: VC2719899

Molecular Formula: C9H15NO4S

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

(5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid - 1316754-64-9

Specification

CAS No. 1316754-64-9
Molecular Formula C9H15NO4S
Molecular Weight 233.29 g/mol
IUPAC Name (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid
Standard InChI InChI=1S/C9H15NO4S/c11-9(12)8-5-4-7-3-1-2-6-15(13,14)10(7)8/h7-8H,1-6H2,(H,11,12)/t7-,8-/m0/s1
Standard InChI Key QMGGDDYSPVNMOC-YUMQZZPRSA-N
Isomeric SMILES C1CCS(=O)(=O)N2[C@@H](C1)CC[C@H]2C(=O)O
SMILES C1CCS(=O)(=O)N2C(C1)CCC2C(=O)O
Canonical SMILES C1CCS(=O)(=O)N2C(C1)CCC2C(=O)O

Introduction

Identifier TypeValue
Primary Name(5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid
Alternative NamesPyrrolo[1,2-b] thiazepine-8-carboxylic acid, octahydro-, 1,1-dioxide, (5aS,8S)-; (3S,8aS)-3-Carboxy-octahydro-4-thia-3a-azaazulene 4,4-dioxide
CAS Number1316754-64-9, 1464111-46-3
PubChem Compound ID72208117

Chemical Properties and Structure

The chemical structure of (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid features a bicyclic system with specific stereochemistry. The molecule contains a fused ring system comprising a pyrrolidine ring and a thiazepine ring with a sulfone (SO2) group. The carboxylic acid functional group is attached at the 8-position, which is one of the two stereocenters present in the molecule .

Basic Chemical Properties

PropertyValue
Molecular FormulaC9H15NO4S
Molecular Weight233.29 g/mol
Structural ClassificationBicyclic heterocycle, Thiazepine derivative
Functional GroupsCarboxylic acid, Sulfone, Tertiary amine
Number of Stereocenters2 (at positions 5a and 8)
Stereochemistry(5aS,8S)

The compound is fully saturated (octahydro designation), implying that it has no double bonds in its structure, which influences its physical properties such as solubility and boiling point .

Chemical Identifiers and Structural Representations

Multiple chemical identifiers are used to represent the structure of this compound:

Identifier TypeValue
InChIInChI=1S/C9H15NO4S/c11-9(12)8-5-4-7-3-1-2-6-15(13,14)10(7)8/h7-8H,1-6H2,(H,11,12)/t7-,8-/m0/s1
InChIKeyQMGGDDYSPVNMOC-YUMQZZPRSA-N
Canonical SMILESC1CCS(=O)(=O)N2C(C1)CCC2C(=O)O
Isomeric SMILESC1CCS(=O)(=O)N2C@@HCC[C@H]2C(=O)O

These identifiers provide standardized ways to represent the compound's structure, particularly important for database searches and computational studies of the molecule .

Stereochemistry

The stereochemistry of (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid is a critical aspect of its structure, with two defined stereocenters at positions 5a and 8, both in the S configuration. This specific stereochemical arrangement significantly influences the compound's three-dimensional structure, which in turn affects its biological activity and interactions with potential targets .

Significance of Stereochemistry

The defined stereochemistry at positions 5a and 8 determines the spatial arrangement of atoms around these chiral centers, which can significantly impact:

The S configuration at both centers indicates a specific handedness that must be maintained for the intended biological activity, making stereochemical control during synthesis particularly important .

Structural Confirmation Methods

Confirmation of the correct stereochemistry in such compounds often relies on various analytical techniques:

  • Single-crystal X-ray diffraction, which provides unambiguous evidence of the three-dimensional structure

  • Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with techniques such as NOE (Nuclear Overhauser Effect) that can establish spatial relationships between atoms

  • Circular Dichroism (CD) spectroscopy, which can determine the absolute configuration of chiral molecules

According to the literature, single-crystal X-ray data has been used to confirm the structure of various azepine derivatives, and similar techniques would likely be employed to verify the stereochemistry of this compound .

Biological Activities

The potential biological activities of (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid can be inferred from its structural characteristics and related compounds, though specific biological data for this exact compound is limited in the search results.

Possible Research Applications

The compound could be investigated for:

  • Biochemical research to study mechanisms involving thiazepines in biological systems

  • As a tool compound to probe specific biological pathways

  • In structure-based drug design efforts targeting specific protein families

  • Development of pharmaceutical agents with improved specificity and reduced side effects

Research on related heterocyclic compounds has shown potential in various therapeutic areas, suggesting that this compound may also have unexplored biological activities worth investigating .

Future Research Directions

Given the structural features and potential applications of (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid, several promising research directions warrant further exploration.

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of this compound and its derivatives could provide valuable insights for drug discovery:

  • Synthesis of analogues with modifications at key positions to determine essential structural features for activity

  • Investigation of the impact of different stereochemistry on biological activity

  • Exploration of bioisosteric replacements for the carboxylic acid or sulfone groups

  • Development of more selective compounds based on the core structure

Such studies could lead to the identification of more potent and selective compounds for specific therapeutic applications.

Advanced Synthetic Methodologies

Development of improved synthetic routes to access this compound and related structures more efficiently could accelerate research in this field:

  • Application of novel catalytic methods for stereoselective synthesis

  • Exploration of green chemistry approaches to reduce environmental impact

  • Development of multicomponent reactions for rapid access to structural analogs

  • Investigation of flow chemistry techniques for scaled-up production

Advances in synthetic methodologies would facilitate the preparation of diverse libraries of compounds for biological evaluation.

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